Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is a chemical compound with the molecular formula C13H18O3Si. It is characterized by the presence of an acetic acid group and a benzene ring substituted with a trimethylsilylethynyl group and two hydroxyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol typically involves the following steps:
Formation of the Trimethylsilylethynyl Group: This step involves the reaction of a suitable precursor with trimethylsilylacetylene under specific conditions to introduce the trimethylsilylethynyl group.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, often involving the use of protective groups to ensure selective functionalization.
Final Assembly: The final step involves the coupling of the acetic acid group with the benzene ring substituted with the trimethylsilylethynyl group and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group and hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Acetic acid–2-[(trimethylsilyl)ethynyl]benzene-1,4-diol (2/1): A closely related compound with similar structural features.
Phenylboronic esters: Compounds with boronic ester groups that exhibit similar reactivity and are used in similar applications.
Uniqueness
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is unique due to the presence of both the trimethylsilylethynyl group and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
827624-45-3 |
---|---|
Molecular Formula |
C15H22O6Si |
Molecular Weight |
326.42 g/mol |
IUPAC Name |
acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H14O2Si.2C2H4O2/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13;2*1-2(3)4/h4-5,8,12-13H,1-3H3;2*1H3,(H,3,4) |
InChI Key |
GGDMAZULJCDAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C[Si](C)(C)C#CC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.